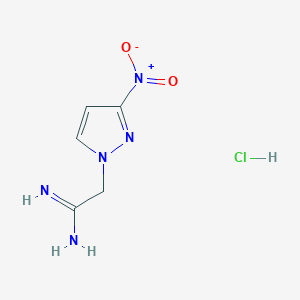

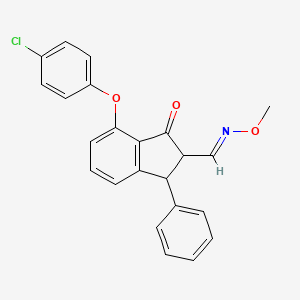

![molecular formula C19H16F3NO4 B2918151 (2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide CAS No. 331461-86-0](/img/structure/B2918151.png)

(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide” is a chemical compound with the CAS Number 331461-86-0. It has a molecular weight of 379.34 and its linear formula is C19H16F3NO4 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C19H16F3NO4. It contains 19 carbon atoms, 16 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact arrangement of these atoms in the molecule would require more specific information or computational modeling to determine.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions would require experimental determination.Scientific Research Applications

Polymer Modification and Applications

Research by Cesana et al. (2007) discusses the synthesis of polymer-bound thiol groups on poly(2-oxazolines), indicating a method for functionalizing polymers with pendant thiol groups that could react with double bonds of compounds similar to the one , leading to potential applications in graft copolymers and materials science (Cesana et al., 2007).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

Martínez-Martínez et al. (1998) explore intramolecular hydrogen bonding in oxamide derivatives, providing a structural investigation that could offer insights into the bonding and stability of compounds with similar amide and ether functionalities (Martínez-Martínez et al., 1998).

Radical Cascade Approaches in Synthesis

Ishibashi et al. (1999) describe a stereoselective radical cascade approach to benzo[a]quinolizidines from enamides, showcasing a method that might be applicable to the synthesis or modification of compounds including "(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide," especially in the context of creating complex cyclic structures (Ishibashi et al., 1999).

Reactivity and Applications in Fluoroorganic Chemistry

Gerus et al. (1998) discuss the interaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite, hinting at the reactivity of compounds with ethoxy and trifluoromethyl groups towards forming cycloaddition products, which could be relevant for understanding the reactivity and potential synthetic pathways involving "(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide" (Gerus et al., 1998).

Advanced Materials and Nanotechnology

Wu et al. (2011) present research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, showing how modifications of aromatic compounds with specific functional groups can lead to materials with novel properties. This research could provide a foundation for the design of new materials using aromatic compounds similar to the one (Wu et al., 2011).

Safety and Hazards

properties

IUPAC Name |

(E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c1-2-26-15-7-3-13(4-8-15)17(24)11-12-18(25)23-14-5-9-16(10-6-14)27-19(20,21)22/h3-12H,2H2,1H3,(H,23,25)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHCZBCIAIRCHF-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2918079.png)

![4-{3-[(Benzyloxy)methyl]pyrrolidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2918080.png)

![2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)

![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2918088.png)

![4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2918089.png)

![8-(3-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918091.png)